An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. This molecule is of significant interest to researchers in various fields, including medicinal chemistry and materials science, due to the versatile reactivity of its thiol group and the biological significance of the thiazole scaffold. This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethylthiazole-2-thiol, detailed experimental protocols, and an exploration of its potential biological relevance.
Core Chemical and Physical Properties
4,5-Dimethylthiazole-2-thiol is a solid at room temperature, appearing as a white to off-white substance. It possesses a distinct odor and should be handled in a well-ventilated area. Key physical and chemical data are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 5351-51-9[1] |
| Molecular Formula | C5H7NS2[1] |
| Molecular Weight | 145.25 g/mol [2] |
| EINECS Number | 226-327-0[1] |
| MDL Number | MFCD00037895 |
Table 1: General Identifiers for 4,5-Dimethylthiazole-2-thiol
| Property | Value |
| Melting Point | 166 °C |
| Boiling Point | 215 °C |
| Density | 1.28 g/cm³ |
| Flash Point | 84 °C |
| pKa | 8.68 ± 0.60 (Predicted) |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C, stored under nitrogen |
Table 2: Physicochemical Properties of 4,5-Dimethylthiazole-2-thiol
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4,5-Dimethylthiazole-2-thiol. While detailed spectral data with peak assignments can be found in various databases, a summary of expected spectral characteristics is provided below.
| Spectroscopy Type | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups and the thiol proton. The chemical shifts of the methyl protons would be in the aliphatic region, while the thiol proton signal would be downfield and may be broad. |
| ¹³C NMR | Resonances for the two distinct methyl carbons, the two sp² carbons of the thiazole ring, and the carbon of the C=S (thione) or C-S (thiol) group. The chemical shifts would be indicative of their electronic environments within the heterocyclic ring. |
| FT-IR | Characteristic absorption bands for C-H stretching of the methyl groups, C=N and C=C stretching of the thiazole ring, and the S-H stretching of the thiol group (which may be weak) or the C=S stretching of the thione tautomer. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (145.25 m/z). Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the thiazole ring. |
Table 3: Summary of Spectroscopic Data for 4,5-Dimethylthiazole-2-thiol
Experimental Protocols
Synthesis of 4,5-Dimethylthiazole-2-thiol via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring system, typically involving the condensation of an α-haloketone with a thioamide.[3] The following is a representative protocol for the synthesis of 4,5-Dimethylthiazole-2-thiol.
Materials:
-
3-Chloro-2-butanone (α-chloroethyl methyl ketone)
-
Thiocarbamide (Thiourea)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-butanone (1.0 equivalent) in absolute ethanol.
-
To the stirred solution, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 4,5-Dimethylthiazole-2-thiol can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chemical Reactivity
The chemical reactivity of 4,5-Dimethylthiazole-2-thiol is largely dictated by the presence of the thiol group and the aromatic thiazole ring.
Tautomerism
2-Mercaptothiazoles can exist in equilibrium between the thiol and thione tautomeric forms. In the solid state and in solution, the thione form is often favored for related 2-mercaptobenzothiazoles.[4]
Reactions of the Thiol Group
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Alkylation: The thiol group can be readily alkylated with alkyl halides in the presence of a base to form the corresponding S-alkylated derivatives (thioethers).[5] This is a common strategy for modifying the properties of the molecule.
-
Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge, linking two molecules of 4,5-Dimethylthiazole-2-thiol. Stronger oxidation can lead to the formation of sulfonic acids.[6]
-
Reducing Agent: The thiol group imparts reducing properties to the molecule. This is evidenced by the interference of thiol-containing compounds with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, where the thiol reduces the tetrazolium salt to a formazan product.[7][8][9]
Biological Signaling Pathways
While direct studies on the involvement of 4,5-Dimethylthiazole-2-thiol in specific signaling pathways are limited, inferences can be drawn from the behavior of related compounds and the general role of thiols in biological systems.
Redox Signaling
Thiols are critical players in cellular redox signaling. The thiol group of 4,5-Dimethylthiazole-2-thiol can potentially interact with reactive oxygen species (ROS) and participate in redox-sensitive signaling cascades. Thiol-containing compounds can induce "reductive stress," which has been shown to activate the hypoxia response pathway.
Potential Interaction with Kinase Pathways
The structurally related compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), has been shown to induce the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that is crucial for cell survival and proliferation. While MTT is not 4,5-Dimethylthiazole-2-thiol, this finding suggests that the dimethylthiazole moiety may have the potential to interact with cellular signaling components.
Conclusion
4,5-Dimethylthiazole-2-thiol is a versatile chemical compound with a rich chemistry centered around its thiol functionality and thiazole core. Its well-defined physical and spectral properties make it a readily characterizable molecule for research purposes. While specific, detailed protocols for its synthesis and reactions require adaptation from general methods, the principles of its reactivity are well-understood. The potential for this molecule to interact with biological systems, particularly in the context of redox signaling, presents an exciting avenue for future research in drug discovery and development. This guide provides a solid foundation for scientists and researchers to understand and utilize 4,5-Dimethylthiazole-2-thiol in their work.
References
- 1. Page loading... [guidechem.com]
- 2. The intracellular component of cellular 3-(4,5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) reduction is specifically inhibited by beta-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. researchgate.net [researchgate.net]
